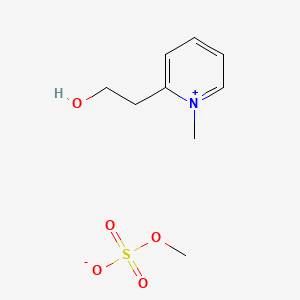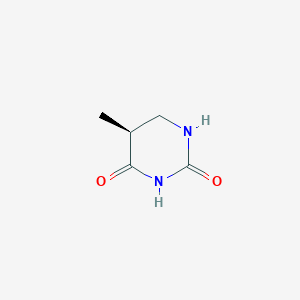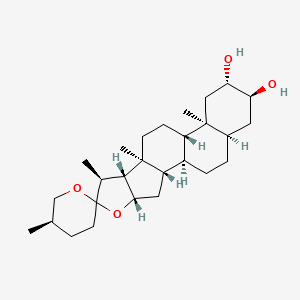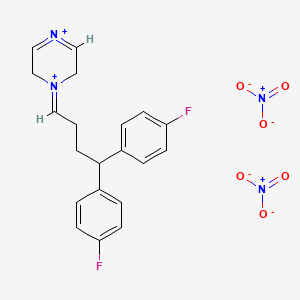
1-(4,4-Bis(4-fluorophenyl)butyl)piperazinediylium dinitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 281-245-2 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its unique properties and applications in various scientific fields.
Méthodes De Préparation
The synthesis of EINECS 281-245-2 involves specific reaction conditions and routes. One common method includes the reaction of Me 3-(3-tert-butyl-4-hydroxy-5-methyl-phenyl)propanoate with triethylene glycol in a reactor . This process is carefully controlled to ensure the purity and yield of the final product. Industrial production methods may vary, but they typically involve large-scale reactors and stringent quality control measures to produce the compound efficiently and safely.
Analyse Des Réactions Chimiques
EINECS 281-245-2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated derivatives, while reduction could produce simpler hydrocarbon structures.
Applications De Recherche Scientifique
EINECS 281-245-2 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be utilized in studies involving cellular mechanisms and metabolic pathways. In medicine, the compound could be investigated for its potential therapeutic effects or as a diagnostic tool. Industrially, EINECS 281-245-2 might be employed in the production of polymers, coatings, and other materials .
Mécanisme D'action
The mechanism of action of EINECS 281-245-2 involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, altering their activity and leading to various biological effects. These interactions can influence cellular processes such as signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
EINECS 281-245-2 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with analogous structures or functional groups, such as 3-methyl-2-pentyl-2-cyclopenten-1-one (EINECS 214-434-5) and 4-bromoacetanilide (EINECS 203-154-9) . These compounds may share some chemical properties but differ in their specific applications and effects. EINECS 281-245-2 stands out due to its particular reactivity and versatility in various scientific and industrial contexts.
Propriétés
Numéro CAS |
83898-36-6 |
|---|---|
Formule moléculaire |
C20H20F2N4O6 |
Poids moléculaire |
450.4 g/mol |
Nom IUPAC |
1-[4,4-bis(4-fluorophenyl)butylidene]-2,6-dihydropyrazine-1,4-diium;dinitrate |
InChI |
InChI=1S/C20H20F2N2.2NO3/c21-18-7-3-16(4-8-18)20(17-5-9-19(22)10-6-17)2-1-13-24-14-11-23-12-15-24;2*2-1(3)4/h3-13,20H,1-2,14-15H2;;/q+2;2*-1 |
Clé InChI |
NXLACDQIUSKROR-UHFFFAOYSA-N |
SMILES canonique |
C1C=[N+]=CC[N+]1=CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


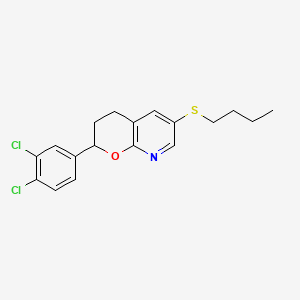


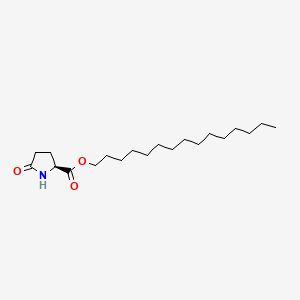

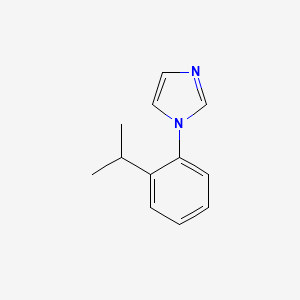



![3-[[4-[(2-Propynyloxy)methoxy]but-2-ynyl]oxy]propiononitrile](/img/structure/B12688283.png)

